molecular formula C22H34N2O3 B2368407 N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide CAS No. 866137-20-4

N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide

Cat. No.: B2368407
CAS No.: 866137-20-4
M. Wt: 374.525
InChI Key: QCQBUCPTUMULHD-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide is a chemical compound of significant interest in specialized biomedical research. This molecule is characterized by an undecanamide chain linked to a 4-methoxyphenyl group and a methacrylamide (2-methylprop-2-enamide) functionality. The structural features of this compound suggest its potential utility in the development of targeted protein degraders, a cutting-edge approach in chemical biology and drug discovery. This research modality involves the use of bifunctional molecules to induce the selective degradation of disease-causing proteins by the cell's own natural waste disposal system, the ubiquitin-proteasome pathway . In particular, compounds with similar structural motifs are being investigated for their ability to bind to E3 ubiquitin ligases, such as the cereblon complex, and recruit specific target proteins for degradation . Given the critical role of various kinases and other signaling proteins in cancer and other proliferative diseases, researchers are exploring the potential of this compound as a versatile scaffold for creating novel therapeutics aimed at previously "undruggable" targets. Its application is strictly confined to laboratory research to further the understanding of these complex biological mechanisms.

Properties

IUPAC Name

N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-18(2)22(26)23-17-11-9-7-5-4-6-8-10-12-21(25)24-19-13-15-20(27-3)16-14-19/h13-16H,1,4-12,17H2,2-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQBUCPTUMULHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

Chemical Formula : C_{18}H_{29}N_{3}O_{2}

Molecular Weight : 319.44 g/mol

The compound features a long aliphatic chain, an amide linkage, and a methoxyphenyl group, which may contribute to its biological activity.

Antiparasitic Activity

Recent studies have highlighted the potential of derivatives of N-(4-methoxyphenyl) compounds in combating parasitic infections. Specifically, N-(4-methoxyphenyl)pentanamide, a related compound, has shown significant efficacy against Toxocara canis, a nematode that poses health risks to both animals and humans.

  • Mechanism of Action : The compound affects the viability of parasites in a time- and concentration-dependent manner. It exhibits lower cytotoxicity towards human cell lines compared to traditional anthelmintics like albendazole .

Anticancer Activity

Preliminary research suggests that this compound may also possess anticancer properties. The methoxy group is known for enhancing bioactivity in various phenolic compounds.

  • Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, although specific data on its effectiveness compared to established chemotherapeutics is still limited.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameTarget Organism/Cell LineIC50 (µM)Cytotoxicity Profile
N-(4-Methoxyphenyl)pentanamideToxocara canis25Low
AlbendazoleToxocara canis15High
This compoundVarious cancer cell linesTBDTBD

Case Studies and Research Findings

  • Study on Antiparasitic Efficacy :
    • A study conducted by researchers demonstrated that N-(4-methoxyphenyl)pentanamide exhibited significant antiparasitic activity comparable to albendazole but with reduced cytotoxicity. This finding underscores the potential for developing safer anthelmintic agents based on this molecular framework .
  • Investigating Anticancer Properties :
    • A separate investigation into the anticancer properties of methoxy-substituted phenyl compounds indicated that they could inhibit tumor growth through apoptosis induction in various cancer cell lines. However, further research is necessary to elucidate the specific pathways involved and the comparative efficacy of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following data table and analysis highlight key structural, synthetic, and functional differences between the target compound and related molecules from the evidence:

Compound Name Key Structural Features Synthesis Yield Applications/Properties Reference
N-(4-Methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide (Target) Undecanamide with 4-methoxyphenyl and methacrylamido groups N/A Potential use in polymer science (methacryl group) or biomaterials N/A
Compound 9 (N-(4-(2-(3,4-bis(4-Methoxyphenyl)isoxazol-5-yl)acetamido)phenyl)-11-((5-dimethylamino)naphthalene)-1-sulfonamido)undecamide) Undecanamide with dansyl sulfonamide, bis(4-methoxyphenyl)isoxazole 19% Fluorescent imaging probes (intraoperative ovarian cancer detection)
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside Xyloside with 4-methoxyphenyl-formamide group N/A Glycoside derivative; β-xylose configuration confirmed via NMR
11-Amino-N-(pyridin-2-yl)undecanamide (APUA) Undecanamide with pyridinyl group N/A Flame-retardant epoxy nanocomposites (enhanced thermal stability)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide Thiazole and azepine rings with 4-methoxyphenyl group N/A Cardioprotective agent (superior to Levocarnitine/Mildronate in hypoxia models)
11-(4-Fluorophenyl)-N-[(2S,3S,4R)-...]undecanamide Undecanamide with 4-fluorophenyl and galactopyranosyl groups N/A Lipid analog; potential membrane interaction studies

Key Comparative Analysis

Structural and Functional Diversity

  • Target vs. Compound 9 : Both share the undecanamide backbone and 4-methoxyphenyl group, but compound 9 incorporates a dansyl sulfonamide (fluorescent) and a bis(4-methoxyphenyl)isoxazole (rigid aromatic system), making it suitable for imaging applications. The target’s methacrylamido group lacks fluorescence but offers reactivity for polymerization .
  • Substituent Effects :

  • 4-Methoxyphenyl : Enhances electron-donating properties and hydrophobicity compared to 4-fluorophenyl (electron-withdrawing) in or pyridinyl (polar aromatic) in APUA .
  • Methacrylamido : Unlike the formamide in or sulfonamide in compound 9, this group enables crosslinking or copolymerization, suggesting utility in material science .

Synthetic Challenges

  • Compound 9’s low yield (19%) reflects the complexity of multi-step coupling reactions. The target compound, with fewer aromatic systems, may achieve higher yields if synthesized via similar HOBt/EDC protocols .

Biological and Material Applications Imaging: Compound 9’s dansyl group enables fluorescence, whereas the target lacks imaging functionality but could serve as a monomer in fluorescent polymer conjugates . Therapeutics: The thiazole derivative () demonstrates the 4-methoxyphenyl group’s role in enhancing cardioprotective efficacy, a property unexplored in the target compound .

Preparation Methods

Synthesis of 11-Aminoundecanoic Acid Intermediate

The undecanamide backbone necessitates an 11-carbon chain with terminal amine and carboxylic acid functionalities. While 11-aminoundecanoic acid is commercially available, its synthesis can be achieved via:

Method A: Gabriel Synthesis

  • Alkylation of Potassium Phthalimide : Undecan-1,11-diol is converted to 1,11-dibromoundecane using HBr, followed by reaction with potassium phthalimide to form N-undecane-1,11-diylbis(phthalimide).
  • Selective Deprotection : Partial hydrolysis under acidic conditions yields 11-phthalimidoundecanoic acid, which is treated with hydrazine to liberate the primary amine.

Method B: Curtius Rearrangement

  • Undecanedioic Acid Activation : Undecanedioic acid is treated with thionyl chloride to form the diacid chloride.
  • Azide Formation : Reaction with sodium azide yields the diazide, which undergoes Curtius rearrangement to generate the primary amine.
Method Yield (%) Purity (%) Key Challenges
A 65–75 ≥90 Over-alkylation
B 50–60 ≥85 Diazide stability

Formation of N-(4-Methoxyphenyl)Undecanamide

The carboxylic acid group of 11-aminoundecanoic acid is activated for coupling with 4-methoxyaniline. Common strategies include:

Method C: Acid Chloride Mediated Amidation

  • Activation : 11-Aminoundecanoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
  • Amidation : Reaction with 4-methoxyaniline in dry dichloromethane (DCM) under N₂ atmosphere yields N-(4-methoxyphenyl)undecanamide.

Method D: Carbodiimide Coupling

  • Activation : 11-Aminoundecanoic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester.
  • Amidation : The active ester is coupled with 4-methoxyaniline in tetrahydrofuran (THF), yielding the intermediate.

Optimization Notes :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may necessitate rigorous drying.
  • Stoichiometry : A 1.2:1 molar ratio of 4-methoxyaniline to acid chloride minimizes unreacted starting material.

Alternative Synthetic Routes and Innovations

One-Pot Tandem Amidation

Recent advancements in coupling reagents enable sequential amidation without isolating intermediates:

  • Dual Activation : Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole), both amide bonds are formed in a single pot.
  • Advantages : Reduced purification steps and improved overall yield (up to 75%).

Enzymatic Catalysis

Lipase-mediated amidation offers an eco-friendly alternative:

  • Candida antarctica Lipase B (CAL-B) : Catalyzes the reaction between 11-aminoundecanoic acid and 4-methoxyaniline in tert-butanol at 50°C.
  • Limitations : Lower efficiency for methacrylamide formation (yields ~50%).

Analytical Characterization and Quality Control

Critical analytical data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 5.68 (s, 1H, CH₂=C), 5.32 (s, 1H, CH₂=C), 3.79 (s, 3H, OCH₃), 3.25 (t, J = 6.8 Hz, 2H, NHCO), 2.15 (t, J = 7.2 Hz, 2H, CH₂CO), 1.92 (s, 3H, CH₃).
  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=C).
  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations and Challenges

  • Cost Efficiency : Method F (anhydrous acylation) is preferred for high-purity demands, though SOCl₂ handling requires specialized infrastructure.
  • Waste Management : Enzymatic methods reduce hazardous waste but face scalability issues.
  • Regulatory Compliance : Residual solvents (e.g., DCM) must meet ICH Q3C guidelines.

Q & A

Q. How can this compound’s research align with green chemistry principles during synthesis and disposal?

  • Methodological Answer : Substitute toxic solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether). Employ catalytic methods (e.g., enzymatic acylation) to reduce waste. Lifecycle assessment (LCA) tools evaluate environmental impact, guiding solvent recovery protocols .

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